molecular formula C19H15BrClN3O4S B11465822 N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide

N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B11465822
M. Wt: 496.8 g/mol
InChI Key: YNTSVWKXCXWWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Chlorination: Addition of the chlorine atom to the benzothiophene ring.

    Nitration: Incorporation of the nitro group.

    Morpholine Substitution: Attachment of the morpholine group to the phenyl ring.

    Carboxamide Formation: Formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-(morpholin-4-yl)phenyl]methanol: Shares the bromine and morpholine functional groups.

    N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: Contains similar structural motifs and functional groups.

Uniqueness

N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups and the benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15BrClN3O4S

Molecular Weight

496.8 g/mol

IUPAC Name

N-(3-bromo-4-morpholin-4-ylphenyl)-3-chloro-7-nitro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H15BrClN3O4S/c20-13-10-11(4-5-14(13)23-6-8-28-9-7-23)22-19(25)18-16(21)12-2-1-3-15(24(26)27)17(12)29-18/h1-5,10H,6-9H2,(H,22,25)

InChI Key

YNTSVWKXCXWWDF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(S3)C(=CC=C4)[N+](=O)[O-])Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.